molecular formula C16H10Cl2N2OS B2580032 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 477568-42-6

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2580032
CAS No.: 477568-42-6
M. Wt: 349.23
InChI Key: RMZWOEDBFDQUEJ-UHFFFAOYSA-N
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Description

N-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound of significant interest in pharmacological research, particularly in the study of Cys-loop receptor (CLR) superfamily. This benzamide derivative, characterized by its 2,4-dichlorophenyl and thiazolyl substituents, serves as a key structural analog for investigating ion channel function . Research into N-(thiazol-2-yl)-benzamide analogs has identified them as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical pentameric ligand-gated ion channel . These compounds act as negative allosteric modulators (NAMs), believed to exert their inhibitory effect by targeting the transmembrane and/or intracellular domains of the receptor in a state-dependent manner . Functional characterization suggests this class of analogs exhibits selective ZAC inhibition without significant agonist or antagonist activity at other classical CLRs like 5-HT3A, nicotinic acetylcholine, GABAA, or glycine receptors at tested concentrations, making them valuable pharmacological tools . The primary research value of this compound lies in exploring ZAC's poorly elucidated physiological functions and its role as a potential sensor for endogenous zinc, copper, and pH fluctuations . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2OS/c17-11-6-7-12(13(18)8-11)14-9-22-16(19-14)20-15(21)10-4-2-1-3-5-10/h1-9H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZWOEDBFDQUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with 2-aminobenzamide under specific conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer properties .

Comparison with Similar Compounds

Substituent Effects on Activity

  • Chlorine vs. Methyl/Fluorine : Replacement of 2,4-dichlorophenyl with 2,4-dimethylphenyl () or 4-fluorophenyl () reduces electron-withdrawing effects, altering target selectivity. For example, the dimethylphenyl analog inhibits Hec1/Nek2 in cancer cells, while dichlorophenyl derivatives are prevalent in antifungal agents (e.g., VNI analogs in ).

Physicochemical Properties

  • Solubility and Bioavailability: The fluorophenyl analog () and dioxothiazolidinylidene derivative () exhibit DMSO/ethanol solubility, critical for in vitro assays. In contrast, high LogP values (e.g., 5.24 for ) suggest lipophilicity, impacting membrane permeability.
  • Thermal Stability : Melting points range from 162°C () to higher values for crystalline salts, influencing formulation strategies.

Biological Activity

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C17H12Cl2N2OS
  • Molecular Weight : 363.26 g/mol
  • CAS Number : 910443-05-9

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Antitumor Activity : The compound exhibits potent cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies indicate that the thiazole moiety is crucial for its anticancer properties. For instance, modifications to the phenyl ring significantly influence its efficacy against breast cancer cells, particularly in inhibiting the growth of SK-BR-3 cells (IC50 values reported below 1 µg/mL) .
  • Antimicrobial Activity : Research indicates that derivatives of thiazole compounds demonstrate substantial antibacterial activity. This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, with some derivatives outperforming standard antibiotics like norfloxacin .
  • Anticonvulsant Properties : Some thiazole derivatives have been evaluated for their anticonvulsant activities. While specific data on this compound is limited, related compounds have demonstrated significant efficacy in reducing seizure activity in animal models .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorIC50 < 1 µg/mL against SK-BR-3
AntimicrobialEffective against E. coli and S. aureus
AnticonvulsantSignificant reduction in seizure activity (related compounds)

Research Highlights

  • Antitumor Studies : A study evaluated the effects of thiazole derivatives on breast cancer cell lines. The results indicated that compounds similar to this compound exhibited strong anti-proliferative effects, particularly targeting EGFR and HER-2 pathways .
  • Antimicrobial Evaluations : In a comparative study of thiazole-based compounds against various bacterial strains, this compound was noted for its ability to inhibit bacterial growth effectively .
  • Mechanistic Studies : Molecular dynamics simulations have been utilized to understand the binding interactions between this compound and target proteins involved in cancer proliferation. These studies suggest that hydrophobic interactions play a significant role in its mechanism of action .

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